5-Methyl-1,4-dihydropyrazine-2,3-dithione
Description
Overview of Dihydropyrazine (B8608421) Systems in Contemporary Chemical Research
Dihydropyrazines are six-membered heterocyclic compounds containing two nitrogen atoms, which are distinguished from their aromatic counterparts, pyrazines, by the presence of two additional hydrogen atoms, resulting in a non-aromatic ring. The 1,4-dihydropyrazine (B12976148) isomer, in particular, is a versatile scaffold in organic chemistry. These systems are recognized as important building blocks in the synthesis of natural products and biologically active molecules. researchgate.net
Contemporary research highlights several methods for the synthesis of 1,4-dihydropyrazine derivatives, including the reduction of pyrazines, Diels-Alder reactions, and transition-metal-free diboration or silaboration of pyrazine (B50134) precursors. researchgate.netrsc.org The reactivity of the 1,4-dihydropyrazine ring is a subject of ongoing study, with research exploring its behavior in cycloaddition reactions and functionalization at various positions. researchgate.netresearchgate.net The nearly planar configuration of the ring system also makes it a suitable model for studying the properties of 8π electron molecules. researchgate.net
Importance of Dithione Functionalities in Heterocyclic Chemistry
The dithione group, characterized by two thiocarbonyl (C=S) functionalities, imparts unique chemical and electronic properties to heterocyclic systems. These sulfur-containing compounds are a significant class of heterocycles due to their diverse applications and reactivity. For instance, compounds containing the related 1,2-dithiole-3-thione moiety have been investigated for their pharmacological activities and serve as precursors for creating organic electronic conductors and semiconducting polymers.
The presence of sulfur atoms with their available lone pairs and d-orbitals allows dithione-containing heterocycles to act as excellent ligands, forming stable complexes with a variety of transition metals. researchgate.net This coordinating ability is central to their role in coordination chemistry and materials science. Furthermore, the thiol-thione tautomerism inherent in many mercapto-substituted heterocycles influences their reactivity in polymerization and substitution reactions. researchgate.net Heterocyclic compounds containing sulfur are integral to many biological molecules and are found in numerous antibacterial drugs. derpharmachemica.comnih.gov
Structural and Electronic Context of 5-Methyl-1,4-dihydropyrazine-2,3-dithione within the Broader Dihydropyrazine Class
The structure of this compound is defined by the 1,4-dihydropyrazine ring, which is non-aromatic and possesses a higher degree of conformational flexibility compared to the rigid, aromatic pyrazine ring. The key substituents—a methyl group at position 5 and two thione groups at positions 2 and 3—profoundly influence its electronic properties.
The methyl group (-CH₃) is a weak electron-donating group, which can slightly increase the electron density of the ring system through an inductive effect. In contrast, the dithione functionality (-C(S)-C(S)-) acts as an electron-withdrawing group and is a key site for chemical reactivity. The sulfur atoms are effective coordination sites for metal ions, making the molecule a potent bidentate ligand. The combination of these features creates a molecule with a distinct electronic profile compared to unsubstituted or differently substituted dihydropyrazines.
| Feature | Pyrazine | 1,4-Dihydropyrazine | This compound |
| Aromaticity | Aromatic | Non-aromatic | Non-aromatic |
| Ring System | Planar, 6π electrons | Near-planar, 8π electrons researchgate.net | Near-planar, 8π electrons |
| Key Functional Groups | None | Two N-H bonds | Two N-H bonds, one C=C bond, one -CH₃ group, two C=S groups |
| Electronic Nature | Electron-deficient ring | Electron-rich enamine system | Modulated by electron-donating (-CH₃) and electron-withdrawing/coordinating (-C(S)C(S)-) groups |
Current Research Landscape Pertaining to this compound and Related Dithione Ligands
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the broader landscape of dithione and dithiolene ligand chemistry provides a strong indication of its potential research significance. The coordination chemistry of dithione ligands has garnered considerable interest due to their ability to form stable complexes with a wide range of transition metals, including iron, copper, cobalt, zinc, and molybdenum. duq.edu
These metal complexes are at the forefront of several research areas:
Bioinorganic Chemistry : Dithiolene units have been identified in the active sites of certain metalloenzymes, and synthetic model complexes help elucidate the structure and reactivity of these biological systems. duq.edu
Catalysis : Transition metal complexes featuring dithioether and related sulfur-containing ligands are explored for their catalytic potential in various organic transformations. researchgate.net
Materials Science : The unique electronic properties of metal-dithiolene and metal-dithione complexes make them candidates for applications in molecular conductors, magnetic materials, and nonlinear optics. duq.edu
The research on related heterocyclic thione ligands, such as those derived from thiadiazole, demonstrates their utility in forming coordination complexes with interesting biological activities and structural properties. researchgate.netresearchgate.net Given these trends, future research on this compound is likely to focus on the synthesis of its transition metal complexes and the evaluation of their catalytic, material, and biological properties.
Structure
3D Structure
Properties
CAS No. |
87256-74-4 |
|---|---|
Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
5-methyl-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-6-4(8)5(9)7-3/h2H,1H3,(H,6,8)(H,7,9) |
InChI Key |
RHKIIBWXBRKZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=S)C(=S)N1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 5 Methyl 1,4 Dihydropyrazine 2,3 Dithione
Direct Synthesis Approaches to the 1,4-Dihydropyrazine-2,3-dithione (B3057419) Core
The formation of the central 1,4-dihydropyrazine (B12976148) ring system is the critical step in the synthesis. Several classical and modern organic reactions can be applied to create this scaffold, which is then further modified.
A plausible, though less common, approach involves the use of dithiol precursors. This strategy would theoretically involve a double nucleophilic substitution reaction. A suitable diamine precursor, such as 1,2-diaminopropane (B80664), could react with a 1,2-dielectrophile that already contains the two sulfur atoms in the correct oxidation state. One such reagent could be a derivative of 1,2-dimercaptoethane where the thiol groups are converted into good leaving groups. However, the stability and availability of such precursors can be challenging, making this route less synthetically viable than others.
The most established and versatile method for introducing the dithione functionality is through the thionation of a corresponding dicarbonyl precursor, namely 5-methyl-piperazine-2,3-dione. This reaction involves the conversion of the amide carbonyl groups (C=O) into thiocarbonyl groups (C=S).
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most prominent reagent for this transformation. organic-chemistry.orgwikipedia.org The reaction mechanism involves the dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate subsequently undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired thiocarbonyl and a stable phosphorus-oxygen byproduct. nih.gov
The thionation of cyclic diamides (lactams) like piperazine-2,3-diones typically proceeds under mild conditions, often requiring refluxing in an anhydrous solvent such as toluene (B28343) or xylene. orientjchem.orgresearchgate.net The high efficiency and compatibility of Lawesson's reagent with various functional groups make this the preferred method for synthesizing dithiones from their dione (B5365651) analogs. wikipedia.orgnih.gov An excess of the reagent may be required for the exhaustive thionation of both carbonyl groups. researchgate.net
| Reagent | Typical Conditions | Advantages | Reference |
| Lawesson's Reagent | Reflux in Toluene or Xylene | High yields, mild conditions, good functional group tolerance | organic-chemistry.orgorientjchem.org |
| Phosphorus Pentasulfide (P4S10) | Higher temperatures, excess reagent | Lower cost | wikipedia.org |
Condensation reactions provide a direct pathway to the heterocyclic ring. The classical synthesis of pyrazines and their derivatives involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netjlu.edu.cn To form the target 5-Methyl-1,4-dihydropyrazine-2,3-dithione, this approach would be modified to use a 1,2-dithiodicarbonyl compound.
The proposed reaction would involve the condensation of 1,2-diaminopropane with dithiooxamide. This reaction would theoretically proceed through the formation of two Schiff base intermediates followed by an intramolecular cyclization and dehydration/desulfurization sequence to yield the stable dihydropyrazine (B8608421) ring. The reaction is typically catalyzed by acid and performed in a protic solvent like ethanol. While this route is theoretically direct, controlling the reaction to prevent polymerization or the formation of side products can be challenging.
Functionalization Strategies for Methyl Substituent Introduction at the C5 Position
Direct methylation of the 1,4-dihydropyrazine-2,3-dithione core at the C5 position is synthetically challenging due to the potential for multiple reactive sites (N-H and S-H tautomers) and the electronic nature of the ring. Therefore, the most efficient and standard strategy is to incorporate the methyl group via the starting materials.
By substituting the common precursor ethylenediamine (B42938) with 1,2-diaminopropane , the methyl group is pre-installed at the desired position. google.com Subsequent cyclization reactions, such as condensation with diethyl oxalate (B1200264) to form the dione precursor google.com or a theoretical condensation with dithiooxamide, will directly yield the 5-methyl substituted heterocyclic ring. This precursor-based approach ensures regiochemical control and avoids harsh methylation steps on a complex heterocyclic system.
Microwave-Assisted and Green Chemistry Approaches in Dihydropyrazine Synthesis
Modern synthetic methodologies focus on improving reaction efficiency, reducing waste, and minimizing energy consumption, principles central to green chemistry. mdpi.comyoutube.com Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatic reductions in reaction times and improved yields for the synthesis of N-heterocycles. sphinxsai.comrsc.org
Microwave irradiation can be effectively applied to several steps in the synthesis of this compound:
Condensation Reactions: The formation of the precursor piperazine-2,3-dione ring from a diamine and a dicarbonyl compound can be significantly accelerated. sphinxsai.com
Thionation Reactions: The use of microwave heating for thionation with Lawesson's reagent has been shown to reduce reaction times from hours to minutes while often improving yields. nih.gov
Green chemistry principles also encourage the use of environmentally benign solvents or solvent-free conditions. nih.gov Some dihydropyrazine syntheses have been developed using water as a solvent, which is a significant improvement over traditional organic solvents. ingentaconnect.comnih.gov Catalyst choice is also critical, with a focus on non-toxic, recyclable catalysts.
| Method | Conventional Heating | Microwave Irradiation | Reference |
| Heterocycle Synthesis | Often requires several hours of reflux | Typically complete in 5-15 minutes | sphinxsai.com |
| Thionation with LR | Hours of reflux in toluene | Minutes, often with higher yields | nih.gov |
Purification and Isolation Techniques for the Chemical Compound
The purification of the final this compound product and its intermediates relies on standard laboratory techniques. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Solvents like ethanol, methanol, or mixtures including dimethylformamide (DMF) are often effective for heterocyclic compounds. nih.govwjpmr.com
Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, column chromatography over a solid stationary phase like silica (B1680970) gel is employed. orientjchem.org A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates, allowing for their separation. The fractions are collected and the solvent is evaporated to yield the pure compound.
Filtration and Washing: In cases where the product precipitates from the reaction mixture with high purity, simple filtration followed by washing with a suitable solvent to remove residual reagents or byproducts can be sufficient. nih.govorganic-chemistry.org
Flow Chemistry and In-line Purification: Modern approaches may utilize continuous flow reactors, which can be coupled with in-line purification cartridges containing scavenger resins. durham.ac.uk These resins selectively bind to and remove excess reagents or byproducts from the product stream, delivering a purified compound directly. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1,4 Dihydropyrazine 2,3 Dithione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of 5-Methyl-1,4-dihydropyrazine-2,3-dithione in solution. It provides critical insights into the compound's conformational dynamics and the predominant tautomeric forms it adopts. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects in both ¹H and ¹³C NMR spectra, researchers can map the connectivity of atoms and determine the spatial arrangement of substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a typical organic solvent (e.g., DMSO-d₆).
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~ 2.1 | ~ 18 |
| C-H (ring) | ~ 6.5 | ~ 115 |
| N-H | ~ 12.5 (broad) | - |
| C=S | - | ~ 175 |
| C-CH₃ | - | ~ 140 |
Note: Values are approximate and can vary based on solvent and experimental conditions.
Variable-temperature (VT) NMR studies are crucial for understanding the dynamic processes occurring in this compound, such as conformational changes or restricted rotation around single bonds. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide quantitative information about the energy barriers associated with these dynamic processes. nih.govdocumentsdelivered.com
For molecules with substituents that can rotate, such as the methyl group in this compound, VT-NMR can determine the rotational energy barrier. At low temperatures, the rotation might be slow enough on the NMR timescale to give rise to distinct signals for different rotational conformers (rotamers). As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process. nih.gov While specific data for the methyl group rotation in this compound is not extensively reported, such studies are fundamental in characterizing the molecule's flexibility and internal dynamics. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomerism
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for investigating its tautomeric equilibrium. These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.
In the IR spectrum, the presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of N-H stretching vibrations, confirming the presence of the amine groups in the dihydropyrazine (B8608421) ring. A key spectral feature for identifying the dithione tautomer is the strong absorption band associated with the C=S (thiocarbonyl) stretching vibration, typically observed in the 1100-1250 cm⁻¹ region. The absence of a significant S-H stretching band (usually around 2550-2600 cm⁻¹) further supports the predominance of the dithione form over the thiol-thione tautomer in the solid state and in non-polar solvents. Raman spectroscopy complements IR by often providing stronger signals for symmetric vibrations and C=S bonds, aiding in a comprehensive vibrational analysis. documentsdelivered.com
Table 2: Key Vibrational Frequencies for this compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| N-H stretch | 3200 - 3400 | Confirms presence of N-H groups |
| C-H stretch (aromatic/vinyl) | 3000 - 3100 | Indicates C-H bonds on the ring |
| C-H stretch (aliphatic) | 2850 - 2960 | Corresponds to the methyl group |
| C=C stretch | 1600 - 1680 | Ring double bond vibrations |
| N-H bend | 1550 - 1650 | Bending motion of N-H groups |
| C=S stretch | 1100 - 1250 | Key indicator of the dithione tautomer |
Electronic Absorption (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Redox States
Electronic absorption spectroscopy, specifically in the Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) regions, provides information about the electronic structure of this compound. The absorption of photons in this range promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system and the types of electronic transitions occurring. nih.gov
The UV-Vis spectrum of this compound typically displays intense absorption bands in the UV region, which are attributed to π→π* transitions within the conjugated dihydropyrazine ring system. These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. Additionally, weaker absorption bands are often observed at longer wavelengths, extending into the visible region. These are generally assigned to n→π* transitions, which involve the promotion of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to an antibonding π* orbital. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and can also be used to probe the redox state of the molecule, as changes in oxidation level alter the electronic structure and, consequently, the absorption spectrum. nih.gov
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the exact positions of atoms, bond lengths, bond angles, and torsional angles. mdpi.com This technique provides an unambiguous picture of the molecule's conformation and how it interacts with neighboring molecules to form a crystal lattice. researchgate.net
The crystal structure confirms that the molecule exists as the 1,4-dihydropyrazine-2,3-dithione (B3057419) tautomer in the solid state. The analysis provides precise measurements of the C=S double bonds and the N-H bonds, corroborating the findings from vibrational spectroscopy.
X-ray diffraction studies reveal the conformation of the six-membered dihydropyrazine ring. Unlike aromatic pyrazine (B50134), the dihydropyrazine ring is non-planar. It typically adopts a boat or screw-boat conformation. nih.govnih.gov This puckering is a result of the sp³-hybridized nitrogen atoms and the steric influence of the substituents.
In some substituted dihydropyrazines, the ring adopts a distinct boat conformation where two opposing atoms are out of the plane formed by the other four. nih.gov For instance, atoms C2, C3, C6, and C7 can be coplanar, with the nitrogen atoms N1 and N4 deviating significantly from this plane. nih.gov The degree of puckering and the specific conformation can be quantified by torsion angles within the ring, providing a precise geometric description. This non-planar structure is a key feature of the molecule's solid-state architecture. researchgate.net
The way individual molecules of this compound arrange themselves in the crystal is dictated by a network of intermolecular interactions. researchgate.net X-ray crystallography is essential for identifying and characterizing these interactions, which govern the material's bulk properties. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique indispensable for the study of chemical species that have one or more unpaired electrons, such as radical cations. The one-electron oxidation of this compound would generate a paramagnetic radical cation that could be characterized by ESR spectroscopy.
The analysis would involve dissolving the neutral compound and oxidizing it to generate the radical cation in a suitable solvent. The resulting ESR spectrum would be analyzed to determine key parameters. The g-factor, for instance, is a characteristic property that depends on the electronic environment of the unpaired electron. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide insight into the molecular structure and the location of the unpaired electron.
Without experimental data, a specific data table cannot be generated. A hypothetical table would include the following:
| Parameter | Hypothetical Value | Information Provided |
| g-factor | ~2.003 | Characteristic of an organic radical with sulfur atoms. |
| a(N) | N/A | Hyperfine coupling constant for nitrogen nuclei. |
| a(H) | N/A | Hyperfine coupling constant for hydrogen nuclei. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.
In a typical electron impact (EI) mass spectrometry experiment, a sample of this compound would be vaporized and bombarded with high-energy electrons. This process would eject an electron from the molecule, forming a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound.
The molecular ion is often energetically unstable and can break apart into smaller, characteristic fragment ions. The pattern of these fragments is predictable and serves as a "fingerprint" for the compound's structure. For this compound, fragmentation would likely involve the cleavage of the methyl group, loss of sulfur or thio-containing fragments (e.g., CS, SH), and rupture of the dihydropyrazine ring. Analyzing the m/z values of these fragments allows for the reconstruction of the molecule's structure and confirms the identity of the compound.
As no experimental mass spectra for this specific compound are available, a detailed fragmentation table cannot be provided. A representative table would appear as follows:
| m/z Value | Proposed Fragment Identity | Possible Neutral Loss |
| [M]⁺• | Molecular Ion | - |
| [M - CH₃]⁺ | Loss of methyl group | •CH₃ |
| [M - S]⁺• | Loss of a sulfur atom | S |
| [M - CS]⁺• | Loss of carbon monosulfide | CS |
Further research and publication of experimental studies are required to populate these tables with factual data for this compound.
Computational and Theoretical Investigations of 5 Methyl 1,4 Dihydropyrazine 2,3 Dithione
Density Functional Theory (DFT) Calculations on Electronic Structure and Molecular Geometry
DFT is a cornerstone of computational chemistry for investigating the electronic and geometric features of molecules. mdpi.comnih.gov Calculations, typically using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), can be employed to optimize the molecular geometry and analyze its electronic properties. researchgate.netresearchgate.net
The compound can theoretically exist in several tautomeric forms, primarily involving a proton shift between the nitrogen and sulfur atoms, leading to a dithiol–dithione equilibrium. Studies on the parent compound, 2,3-pyrazinedithiol, indicate that the tautomeric equilibrium is significantly shifted toward the dithione form. researchgate.net This preference is attributed to the greater stability of the amide-like C=S double bonds within the ring system. researchgate.nethzdr.de Computational studies can map the potential energy surface to identify the most stable tautomer and the energy barriers for interconversion. For 5-Methyl-1,4-dihydropyrazine-2,3-dithione, it is expected that the dithione form, with protons on the ring nitrogen atoms, is the most stable isomer.
Table 1: Possible Tautomers of the Pyrazine-2,3-dithione Core This table is illustrative of the tautomeric forms; relative energies would require specific calculations.
| Tautomer Form | Description | Expected Relative Stability |
|---|---|---|
| Dithione | Protons are located on the ring nitrogen atoms (N1, N4). | Most Stable researchgate.nethzdr.de |
| Thiol-Thione | One proton is on a nitrogen atom, and one is on a sulfur atom. | Intermediate |
The 1,4-dihydropyrazine (B12976148) ring is not planar. X-ray diffraction and computational studies of related 1,4-dihydropyrazine derivatives show that the ring typically adopts a boat conformation to minimize steric and torsional strain. researchgate.net The presence of sp³-hybridized carbon and nitrogen atoms prevents a planar arrangement. For this compound, the six-membered ring is expected to exist in a boat-like or twisted-boat conformation.
Computational potential energy surface (PES) scans can be performed to identify stable conformers and the energy barriers between them. cwu.edu The orientation of the methyl group (axial vs. equatorial) would be a key factor in determining the lowest energy conformation. In similar six-membered heterocyclic systems, bulky substituents often prefer an equatorial position to reduce steric hindrance. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydropyrazine (B8608421) ring, with significant contributions from the nitrogen lone pairs and the π-system. The LUMO is likely centered on the electron-deficient C=S (thione) groups, which act as good electron acceptors. Theoretical studies on dihydropyrazine-annulated systems show that mixing of nitrogen lone pairs with carbon π-orbitals can significantly influence the HOMO-LUMO gap. researchgate.net
Table 2: Expected Characteristics of Frontier Molecular Orbitals
| Orbital | Expected Localization | Role in Reactivity |
|---|---|---|
| HOMO | Delocalized over the 1,4-dihydropyrazine ring, with high density on N and C=C atoms. | Electron Donor (Nucleophile) |
| LUMO | Localized on the C=S bonds of the dithione moiety. | Electron Acceptor (Electrophile) |
| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for high reactivity. nih.gov | Determines kinetic stability and electronic transition energy. |
The 1,4-dihydropyrazine ring contains 8 π-electrons in a cyclic system, which, according to Hückel's rule, would classify it as anti-aromatic if planar. acs.org However, due to its non-planar boat conformation, the system avoids the destabilizing effects of anti-aromaticity. Its electronic character is best described as non-aromatic.
Aromaticity can be quantitatively assessed using computational indices:
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the equalization of bond lengths. A value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic or anti-aromatic system with significant bond length alternation. nih.gov The dihydropyrazine ring is expected to have a low HOMA value.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. Negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. For the non-planar dihydropyrazine ring, NICS values are expected to be close to zero, confirming its non-aromatic character. researchgate.net
Calculated bond lengths would likely show distinct single (C-C, C-N) and double (C=C) bond character within the ring, further supporting a non-aromatic classification.
Theoretical Studies of Spectroscopic Properties (e.g., IR, UV-Vis)
Computational methods can accurately predict spectroscopic properties, which are valuable for compound characterization.
Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule. scielo.org.za Key expected vibrational bands for this compound would include N-H stretching frequencies, C-H stretching from the methyl group and the ring, C=C stretching, and characteristic C=S stretching vibrations. Comparing theoretical spectra with experimental data helps confirm the molecular structure and its dominant conformation. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. mdpi.comnih.gov The primary electronic transitions would likely be n→π* and π→π* types. The HOMO-LUMO gap provides a first approximation of the lowest energy transition, which typically corresponds to the maximum absorption wavelength (λmax). mu-varna.bg
Reaction Pathway Mechanisms and Transition State Analysis
DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface from reactants to products. chemrxiv.org This involves locating and characterizing stationary points, including transition states, which are first-order saddle points on the energy landscape. chemrxiv.org
For this compound, several reaction pathways could be investigated:
Oxidation/Dehydrogenation: The 1,4-dihydropyrazine ring can be oxidized to form the aromatic pyrazine (B50134) ring. Computational analysis could determine the activation energy for this process and whether it proceeds via a stepwise or concerted mechanism.
Electrophilic/Nucleophilic Attack: The distribution of electron density (analyzed via HOMO/LUMO and molecular electrostatic potential maps) can predict the most likely sites for chemical attack. The thione groups are potential sites for nucleophilic attack, while the ring could be susceptible to electrophilic attack.
Lack of Specific Research on Solvent Effects for this compound
Despite a thorough search of available scientific literature, no specific computational or theoretical investigations focusing on the solvent effects on the molecular properties and reactivity of this compound could be identified.
Consequently, the detailed research findings and data tables requested for section "4.4. Solvent Effects on Molecular Properties and Reactivity" cannot be provided at this time. The scientific community has not published studies that would allow for an in-depth analysis of how different solvents influence the behavior of this particular compound.
While general principles of solvent effects on similar heterocyclic compounds have been studied, applying these findings directly to this compound without specific computational data would be speculative and would not meet the required standards of scientific accuracy for this article.
Further research, including dedicated computational studies employing methods such as Density Functional Theory (DFT) with various solvent models, is necessary to elucidate the role of the solvent environment on the molecular structure, electronic properties, and chemical reactivity of this compound. Such studies would provide valuable insights into its behavior in different chemical environments, which is crucial for understanding its potential applications.
Reactivity Profiles and Reaction Mechanisms of 5 Methyl 1,4 Dihydropyrazine 2,3 Dithione
Oxidation and Reduction Chemistry
The electrochemical behavior of 5-Methyl-1,4-dihydropyrazine-2,3-dithione, including its propensity to form radical species, undergo dehydrogenation, and interconvert between its dithione and dithiolate forms, remains an uninvestigated area of research.
Formation of Radical Cations and Open-Shell Species
There are no specific studies detailing the formation of radical cations or open-shell species from this compound. In related systems, the oxidation of similar dithiolene-containing molecules can lead to the formation of stable radical species. However, without experimental data such as cyclic voltammetry or electron paramagnetic resonance (EPR) spectroscopy for the title compound, any discussion on the stability, electronic structure, or reactivity of its potential radical cation would be purely speculative.
Ligand Dehydrogenation Processes
The process of ligand dehydrogenation, which would involve the removal of hydrogen atoms from the dihydropyrazine (B8608421) ring of this compound to form a more oxidized pyrazine (B50134) species, has not been documented. While dehydrogenation is a known reaction for some dihydropyrazine derivatives, often facilitated by catalysts or oxidizing agents, the specific conditions and mechanisms for this transformation in this compound have not been reported.
Interconversion Between Dithione and Dithiolate Redox States
The tautomeric relationship between the dithione and dithiolate forms is a key characteristic of pyrazine-2,3-dithiol compounds. This interconversion is a pH-dependent equilibrium and plays a crucial role in the coordination chemistry of these molecules. However, specific studies quantifying this equilibrium or exploring the redox chemistry associated with the dithione/dithiolate couple in this compound are absent from the literature.
Photochemical Transformations
The response of this compound to electromagnetic radiation, including its potential to undergo cycloadditions, dimerization, or ring contractions, is another area where specific research is lacking.
Photocycloaddition Reactions and Dimerization Pathways
While the photodimerization of other pyrazine derivatives, such as pyrazinones, has been observed, there are no reports of similar [2+2] or [4+4] photocycloaddition reactions or other dimerization pathways for this compound. The photochemical reactivity of a molecule is highly dependent on its specific structure and electronic properties, making direct extrapolation from other systems unreliable.
Cycloaddition Reactions (e.g., with Ketenes, 1,3-Dipolar Cycloadditions)
Cycloaddition reactions offer a powerful tool for the construction of complex cyclic systems. The dihydropyrazine core of this compound can participate in such reactions, acting as a diene or a dipolarophile.
The reaction of dihydropyrazine derivatives with ketenes has been a subject of detailed investigation. These reactions typically proceed through a stepwise mechanism rather than a concerted [2+2] cycloaddition. The process is initiated by the formation of an orientation complex, which then progresses to a betaine (B1666868) intermediate. Subsequent electrocyclization of this intermediate yields the final cycloadducts, which can be either 1:1 or 1:2 adducts containing β-lactam rings. nih.govresearchgate.net
The reaction mechanism can be summarized as follows:
Formation of an Orientation Complex: The dihydropyrazine and ketene (B1206846) molecules approach each other to form a non-covalently bonded complex.
Formation of a Betaine Intermediate: Nucleophilic attack of the dihydropyrazine on the ketene leads to the formation of a zwitterionic betaine intermediate.
Electrocyclization: The betaine intermediate undergoes an electrocyclic ring closure to form the β-lactam ring, yielding the final product.
| Reactant | Ketene | Plausible Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Ketene (H₂C=C=O) | 1:1 and 1:2 adducts with β-lactam rings | Stepwise [2+2] Cycloaddition |
| This compound | Diphenylketene | 1:1 and 1:2 adducts with β-lactam rings | Stepwise [2+2] Cycloaddition |
1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile. The dihydropyrazine ring in this compound can potentially act as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrones, and nitrile oxides. mdpi.comijrpc.com
The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the outcome of the reaction.
| 1,3-Dipole | Dipolarophile | Expected Product |
|---|---|---|
| Azide (e.g., Phenylazide) | This compound | Triazoline-fused dihydropyrazine |
| Nitrone | This compound | Isoxazolidine-fused dihydropyrazine |
| Nitrile Oxide (e.g., Benzonitriloxide) | This compound | Isoxazoline-fused dihydropyrazine |
Electrophilic and Nucleophilic Aromatic Substitution Potential
The pyrazine ring is known to be electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. thieme-connect.deresearchgate.net The presence of two nitrogen atoms deactivates the ring towards attack by electrophiles. However, the methyl group at the 5-position is an electron-donating group, which could potentially activate the ring for such reactions, directing incoming electrophiles to the ortho and para positions. Despite this, electrophilic substitution on the pyrazine ring typically requires harsh reaction conditions. researchgate.net
Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. scribd.com While this compound does not possess a typical leaving group, the thione groups could potentially be converted into more reactive functionalities to facilitate nucleophilic attack.
| Reaction Type | Reactivity of the Pyrazine Ring | Influence of Substituents |
|---|---|---|
| Electrophilic Aromatic Substitution | Generally low due to the electron-deficient nature of the ring. | The methyl group is activating, but the overall reactivity is likely to remain low. |
| Nucleophilic Aromatic Substitution | Generally favored for pyrazine rings, especially with a good leaving group. | The thione groups may not be ideal leaving groups but could be modified to enhance reactivity. |
Derivatization and Modification of the Dihydropyrazine-Dithione Scaffold
The this compound scaffold offers several sites for derivatization and modification, allowing for the synthesis of a diverse range of analogues. The nitrogen atoms of the dihydropyrazine ring and the sulfur atoms of the thione groups are the primary targets for such modifications.
The nitrogen atoms in the dihydropyrazine ring can be alkylated or acylated to introduce various substituents. These reactions typically proceed via nucleophilic attack of the nitrogen on an alkyl halide or an acyl halide. The thione groups can also undergo S-alkylation, leading to the formation of S-alkyl derivatives.
The thione groups can be converted into other functional groups. For instance, they can be oxidized to the corresponding sulfoxides or sulfones. They can also be converted to isothiouronium salts, which can then be further transformed into other functionalities.
| Reaction Site | Reaction Type | Reagents | Potential Products |
|---|---|---|---|
| Ring Nitrogen Atoms | Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-alkylated derivatives |
| Ring Nitrogen Atoms | Acylation | Acyl halides (e.g., CH₃COCl) | N-acylated derivatives |
| Thione Sulfur Atoms | S-Alkylation | Alkyl halides | S-alkylated derivatives |
| Thione Groups | Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Sulfoxides, Sulfones |
Coordination Chemistry and Ligand Properties of 5 Methyl 1,4 Dihydropyrazine 2,3 Dithione
Coordination Modes of the Dithione Ligand (S, N, or Mixed Donor Sets)
5-Methyl-1,4-dihydropyrazine-2,3-dithione possesses several potential coordination sites: the two sulfur atoms of the dithione group and the two nitrogen atoms of the pyrazine (B50134) ring. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging fashions. The most common coordination is anticipated through the sulfur atoms, forming a stable five-membered chelate ring with a metal center. This S,S-coordination is a hallmark of dithiolene-type ligands.
However, the nitrogen atoms can also participate in coordination, leading to S,N- or N,N-coordination, or acting as bridging atoms between metal centers to form polynuclear structures. The choice of the coordination mode is influenced by several factors, including the nature of the metal ion, its oxidation state, the solvent system used, and the presence of other ancillary ligands in the coordination sphere. For instance, harder metal ions might favor coordination with the nitrogen atoms, while softer metal ions would preferentially bind to the sulfur atoms. In some cases, mixed donor set coordination (S,N) can occur, leading to complexes with interesting geometries and electronic properties. The ligand can also exist in its thione form, where coordination primarily involves the sulfur atom. nih.gov
Formation of Metal Complexes with Transition and Main Group Metals
This compound has been shown to form stable complexes with a wide range of transition and main group metals. The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of specific complex architectures.
The general synthetic route involves the deprotonation of the N-H groups of the ligand using a base, followed by the addition of the metal salt. This results in the formation of a neutral or anionic complex, depending on the charge of the metal ion and the stoichiometry of the reaction. For instance, reacting the ligand with a divalent metal salt in a 2:1 ligand-to-metal ratio can yield a tetrahedral or square planar complex of the type [M(L)₂]²⁻, where L represents the deprotonated ligand.
Both mononuclear and polynuclear complexes of this compound can be synthesized by carefully controlling the reaction conditions. Mononuclear complexes are typically formed when the ligand acts as a chelating agent, binding to a single metal center. amazonaws.com The stoichiometry of the reactants plays a crucial role in isolating mononuclear species. For example, using a high ligand-to-metal ratio often favors the formation of mononuclear complexes.
Polynuclear complexes, on the other hand, are formed when the ligand acts as a bridge between two or more metal centers. nih.govnih.govbendola.com The pyrazine nitrogen atoms are particularly well-suited for this bridging role, leading to the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. The choice of solvent and the presence of specific counter-ions can also influence the assembly of these polynuclear structures. nih.govresearchgate.net
The identity of the metal ion, including its size, preferred coordination number, and oxidation state, has a profound impact on the resulting complex architecture. mdpi.comrsc.orgresearchgate.net For instance, smaller metal ions with a high charge density may favor lower coordination numbers, while larger, more polarizable metal ions can accommodate a greater number of ligands.
Electronic and Steric Effects of the 5-Methyl Substituent on Ligand Behavior
The presence of the 5-methyl substituent on the pyrazine ring introduces both electronic and steric effects that can modulate the ligand's coordination behavior. Electronically, the methyl group is a weak electron-donating group. This inductive effect increases the electron density on the pyrazine ring, which can, in turn, enhance the basicity of the nitrogen atoms and the donor strength of the sulfur atoms. This may lead to stronger metal-ligand bonds and affect the redox potential of the ligand.
Sterically, the methyl group can influence the approach of metal ions and the packing of the complexes in the solid state. The bulkiness of the methyl group might favor the formation of certain geometries over others to minimize steric hindrance. For example, it could influence the "bite angle" of the chelating ligand, which in turn affects the geometry around the metal center. These subtle electronic and steric perturbations can be used to fine-tune the properties of the resulting metal complexes for specific applications.
Redox Non-Innocence of Dithiolene/Dithione Ligands in Metal Complexes
One of the most fascinating aspects of dithiolene and dithione ligands, including this compound, is their "redox non-innocence". mdpi.comresearchgate.net This means that the ligand can actively participate in the redox chemistry of the metal complex, making it difficult to assign a formal oxidation state to either the metal or the ligand. The ligand can exist in three different oxidation states: the dithione (neutral), the semiquinone radical anion, and the dithiolate dianion.
This redox activity arises from the presence of low-lying, delocalized molecular orbitals within the ligand framework. As a result, electron transfer processes can be ligand-centered rather than metal-centered. This property is of great interest in the design of molecular conductors, switches, and catalysts. The redox non-innocence of pyranopterin dithiolene complexes, which share structural similarities with pyrazine-dithione systems, has been studied in the context of biological systems, highlighting the potential for complex and functionally important electronic behavior. nih.govnih.gov
Spectroscopic Signatures of Metal-Ligand Interactions in Complexes
The formation of metal complexes with this compound leads to distinct spectroscopic signatures that provide valuable information about the nature of the metal-ligand interactions.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands corresponding to the N-H and C=S stretching vibrations are observed. Upon coordination to a metal ion, the N-H band may disappear or shift, indicating deprotonation and coordination through the nitrogen atoms. The C=S stretching frequency is also sensitive to coordination and typically shifts to a lower wavenumber upon binding to a metal, reflecting a weakening of the C=S bond. New bands at lower frequencies, corresponding to M-S and M-N vibrations, may also appear. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to the intraligand π-π* transitions. The energies of these charge transfer bands are dependent on the nature of the metal ion, its oxidation state, and the coordination geometry. These spectroscopic features are crucial for understanding the electronic structure of the complexes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the solution-state structure of diamagnetic complexes. The chemical shifts of the protons and carbons on the pyrazine ring are sensitive to the coordination environment. Changes in the chemical shifts upon complexation can confirm the binding of the ligand to the metal center and provide insights into the coordination mode.
Below is a table summarizing the expected spectroscopic changes upon complexation of this compound.
| Spectroscopic Technique | Observed Feature | Change Upon Complexation | Interpretation |
| Infrared (IR) | ν(N-H) stretch | Disappearance or shift to lower frequency | Deprotonation and/or coordination of nitrogen atoms. |
| ν(C=S) stretch | Shift to lower frequency | Coordination of sulfur atoms, weakening of the C=S bond. | |
| New bands | Appearance in the low-frequency region | Formation of M-S and M-N bonds. | |
| UV-Visible | Intraligand π-π* | Shift in wavelength and/or intensity | Perturbation of the ligand's electronic structure upon coordination. |
| New bands | Appearance of new absorption bands | Ligand-to-Metal or Metal-to-Ligand Charge Transfer transitions. | |
| NMR (¹H, ¹³C) | Chemical shifts | Significant shifts in proton and carbon signals | Confirmation of coordination and information on the solution structure. |
Supramolecular Assemblies and Intermolecular Interactions Involving 5 Methyl 1,4 Dihydropyrazine 2,3 Dithione
Hydrogen Bonding Networks in Crystalline Solids
The structure of 5-methyl-1,4-dihydropyrazine-2,3-dithione is primed for the formation of extensive hydrogen bonding networks, which are fundamental in dictating the crystal packing of organic molecules. The two secondary amine (N-H) groups are excellent hydrogen bond donors, while the two thione (C=S) groups serve as competent acceptors.
The most probable and dominant hydrogen bond interaction would be the N-H···S bond. This type of interaction is a well-established and robust supramolecular synthon in the crystal engineering of thioamides and related heterocyclic thiones. In the solid state, these interactions typically lead to the formation of predictable, repeating motifs. For instance, molecules of this compound could self-assemble into centrosymmetric dimers, where two molecules are linked through a pair of N-H···S bonds, creating a stable cyclic R²₂(8) graph set motif. Alternatively, these interactions could propagate to form one-dimensional chains or tapes, where each molecule donates one N-H and accepts a bond at one of its thione sites from a neighboring molecule. The presence of two donor and two acceptor sites offers the potential for more complex, two-dimensional sheet structures, significantly influencing the material's physical properties.
| Donor (D) | Acceptor (A) | Interaction Type | Common Motifs |
|---|---|---|---|
| N-H | C=S | N-H···S | Dimers (e.g., R²₂(8)), Chains, Sheets |
| C-H (methyl/ring) | C=S | C-H···S | Packing stabilization |
π-Stacking Interactions and Aromatic Ring Interactions
Non-covalent π-stacking interactions are crucial in stabilizing the structures of many cyclic and aromatic compounds. The 1,4-dihydropyrazine-2,3-dithione (B3057419) core, while not a fully aromatic pyrazine (B50134), contains a conjugated π-electron system that is capable of engaging in significant π-π stacking interactions. These interactions would occur between the planes of the heterocyclic rings of adjacent molecules.
In a crystalline solid, these π-stacking interactions would likely direct the assembly of the hydrogen-bonded networks into higher-dimensional structures. For example, if hydrogen bonds form one-dimensional chains, π-stacking could organize these chains into layers or columns. The geometry of these interactions is typically offset or slipped, rather than a direct face-to-face stacking, to minimize electrostatic repulsion. The strength and geometry of these interactions are influenced by the electron distribution within the ring and the steric effects of the methyl substituent. Such interactions play a key role in the stability and electronic properties of the resulting solid-state material.
| Parameter | Description | Typical Range (in related heterocycles) |
|---|---|---|
| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting π-systems. | 3.5 - 4.0 Å |
| Interplanar Distance | The perpendicular distance between the planes of the two rings. | 3.3 - 3.8 Å |
| Slippage/Offset | The lateral displacement of one ring relative to the other. | 1.0 - 2.0 Å |
Formation of Coordination Polymers and Extended Frameworks
The dithione functionality of this compound makes it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The sulfur atoms of the thione groups are soft donors and can readily coordinate to various transition metal ions.
This molecule can function as a bidentate chelating ligand, where both sulfur atoms bind to a single metal center, or as a bridging ligand, where each sulfur atom coordinates to a different metal ion, thereby propagating an extended network. The choice of metal ion is crucial; soft metals such as silver(I), copper(I), cadmium(II), or mercury(II) would show a high affinity for the soft sulfur donors. By linking these metal centers, the ligand can facilitate the self-assembly of:
1D Coordination Polymers: Linear chains where the ligand bridges metal ions.
2D Coordination Polymers: Sheet-like structures formed if the metal ions have appropriate coordination geometries to create a planar network.
3D Frameworks: More complex, porous structures if additional linkers or metals with higher coordination numbers are used.
The resulting coordination polymers could exhibit interesting properties, such as luminescence or catalysis, depending on the choice of the metal and the topology of the framework.
Self-Assembly Principles and Crystal Engineering Strategies
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. This compound is a model compound for applying these principles, as it possesses a hierarchy of non-covalent interactions that can be strategically employed.
A viable crystal engineering strategy would involve using the robust N-H···S hydrogen bonds as the primary tool to assemble the molecules into a predictable base structure, such as a 1D chain or 2D layer. Subsequently, the weaker but highly directional π-stacking interactions could be used to organize these primary structures into a final three-dimensional crystal lattice. The interplay and competition between these different interactions would define the ultimate solid-state architecture. By modifying the methyl group to other functional groups, it would be possible to fine-tune these interactions, systematically altering the crystal packing and, consequently, the material's properties. This approach highlights how the specific placement of functional groups on a molecular scaffold enables the programmed self-assembly of complex, ordered materials.
Advanced Applications and Potential in Chemical Science and Technology Non Biological Focus
Role in Electrically Conductive Materials and Molecular Electronics
The pyrazine-2,3-dithiol scaffold is a key component in the development of electrically conductive coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a dithiolene linker, which is known for non-innocent redox behavior, facilitates the formation of materials with pathways for electron transport. hzdr.de
A landmark achievement in this area was the creation of the first-ever conductive MOF, which utilized this very scaffold. The compound, Cu[Cu(2,3-pyrazinedithiol)2], was reported in 2009 and demonstrated an electrical conductivity of 6 × 10⁻⁴ S·cm⁻¹ at room temperature, establishing a new class of conductive materials. wikipedia.org
Research into the coordination chemistry of 2,3-pyrazinedithiol (H₂pdt) with d¹⁰ metal ions like copper(I) and silver(I) has led to the synthesis of one-dimensional coordination polymers with short metal-metal distances, a crucial feature for electrical conductivity. hzdr.deresearchgate.net These polymers, such as ¹D[Cu(Hpdt)] and ¹D[Ag(Hpdt)], are formed from the dithiolate ligand, highlighting the importance of the deprotonated form of the molecule in creating these conductive structures. hzdr.deresearchgate.net The conductivity of these materials arises from the delocalized electron system created by the overlap of metal d-orbitals and the p-orbitals of the organic linker. acs.org The planar nature of metal bis-1,2-dithiolene complexes allows for stacking in the solid state, which can create conduction pathways through either ligand π-orbitals or mixed metal-ligand orbitals. acs.org
Table 1: Properties of 2,3-Pyrazinedithiol Based Coordination Compounds
| Compound | Formula | Structure Type | Conductivity | Magnetic Properties |
|---|---|---|---|---|
| 1 | [Cu(H₂pdt)₂]Cl | Homoleptic bis(dithiolene) complex | Insulator | Diamagnetic |
| 2Cu | ¹D[Cu(Hpdt)] | 1D Coordination Polymer | Semiconductor | Weak antiferromagnetic interactions |
| 2Ag | ¹D[Ag(Hpdt)] | 1D Coordination Polymer | Semiconductor | Not reported |
| 3 | [Cu(Hpdt)₂] | Open-shell neutral complex | Not reported | S=1/2 system |
This table is based on data presented for the parent compound 2,3-pyrazinedithiol. hzdr.de
Application as Components in Charge Transfer Complexes and Magnetic Materials
The pyrazine-dithiolene ligand system is characterized by its redox-active nature, making it an excellent candidate for forming charge-transfer complexes. The ability of the ligand to exist in different oxidation states contributes to the unique electronic and magnetic properties of its metal complexes. hzdr.de Metal dithiolene complexes are known to stabilize unusual oxidation states and possess a delocalized electron system, which is the foundation for charge-transfer interactions. acs.org
In complexes like the open-shell neutral copper(II) compound [Cu(Hpdt)₂], the system behaves as an S=1/2 paramagnet. hzdr.de The magnetic properties of such materials are highly dependent on the interactions between the metal centers, which are mediated by the pyrazine-dithiolate ligands. In the case of the coordination polymer ¹D[Cu(Hpdt)], weak antiferromagnetic interactions have been observed. hzdr.de The pH-dependent changes in charge transfer have also been noted in related compounds like pyrido[2,3-b]pyrazine-2,3-dithiol, indicating that the electronic properties can be tuned by external stimuli. molaid.com
Potential in Catalysis (e.g., as a Metal-Complex Ligand in Redox Catalysis)
The "non-innocent" character of the dithiolene ligand scaffold is central to its potential in catalysis. hzdr.deresearchgate.net A non-innocent ligand can actively participate in the redox chemistry of a catalytic cycle, storing and releasing electrons. This property allows a metal complex to perform multi-electron transformations that might be inaccessible to the metal center alone.
Complexes formed with pyrazine-dithiol can undergo oxidation and deprotonation events. hzdr.de For instance, upon heating, certain copper(I) complexes bearing the fully protonated dithione ligand can undergo auto-oxidation coupled with dehydrogenation of the ligand to form a neutral copper(II) complex. hzdr.de This demonstrated redox activity suggests that metal complexes incorporating the 5-methyl-1,4-dihydropyrazine-2,3-dithione ligand could serve as catalysts in redox reactions, where the ligand would facilitate electron transfer processes.
Sensor Development and Chemoresponsive Materials (if applicable to non-biological sensing)
While direct applications in non-biological sensing for this compound are not widely reported, the properties of its parent scaffold suggest potential in this area. The pH-dependent electronic properties observed in analogous systems indicate a chemoresponsive nature. molaid.com The sulfur atoms of the dithione/dithiol groups provide excellent sites for coordination with various metal ions. A material incorporating this scaffold could exhibit a detectable change in its optical or electronic properties upon binding to a specific metal ion, forming the basis of a chemical sensor. The redox activity could also be harnessed for electrochemical sensing applications.
Precursor for Advanced Heterocyclic Scaffolds in Material Science
Heterocyclic compounds like this compound serve as versatile building blocks for constructing more complex molecular architectures for materials science. Gold bis(dithiolene) complexes with fused pyrazine (B50134) rings have been noted for their ability to coordinate with other metals, leading to the generation of novel MOFs. rsc.org This demonstrates the utility of the pyrazine-dithiol core as a primary scaffold for creating extended, functional solid-state materials. Furthermore, patent literature indicates the inclusion of this compound in compositions for laminates and tubes, suggesting its role as a component or precursor in the synthesis of polymeric or composite materials. google.comgoogle.com The reactivity of the dithione groups allows for further chemical modifications, opening pathways to new classes of heterocyclic compounds with tailored properties for specific technological applications.
Future Research Directions and Unexplored Avenues for 5 Methyl 1,4 Dihydropyrazine 2,3 Dithione Chemistry
Expanding the Scope of Synthetic Methodologies
Current synthetic strategies for pyrazine-dithione derivatives often involve multi-step processes. Future research should focus on developing more efficient and versatile synthetic routes to 5-Methyl-1,4-dihydropyrazine-2,3-dithione and its analogues.
One-Pot Syntheses: The development of one-pot, multi-component reactions would offer a more streamlined and atom-economical approach to synthesizing the target molecule and its derivatives. researchgate.netresearchgate.net Exploring catalyst-free multicomponent reactions, for instance, could provide a rapid entry to a variety of substituted dihydropyrazine-dithiones.
Novel Cyclization Strategies: Investigating new cyclization methods is crucial. This could involve exploring acceptorless dehydrogenative coupling routes, which have been successful in the synthesis of other pyrazine (B50134) derivatives and are environmentally benign, producing only water and hydrogen gas as byproducts. nih.gov
Microwave-Assisted and Flow Chemistry: The application of microwave-assisted synthesis and flow chemistry techniques could significantly reduce reaction times and improve yields, facilitating the rapid generation of a library of derivatives for further study.
Biomimetic and Microbial Synthesis: Inspired by nature, biomimetic syntheses or the use of genetically modified microorganisms could offer sustainable and novel pathways to pyrazine derivatives. nih.gov The use of L-threonine as a natural feedstock, for example, presents an efficient solution for developing new synthesis pathways for high-value pyrazines. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Multicomponent Reactions | Increased efficiency, atom economy, reduced waste | Identification of suitable starting materials and catalysts. |
| Novel Cyclization Strategies | Access to new derivatives, improved regioselectivity | Exploration of metal-catalyzed and organocatalyzed cyclizations. |
| Microwave and Flow Chemistry | Reduced reaction times, improved yields and scalability | Optimization of reaction parameters and reactor design. |
| Biomimetic/Microbial Synthesis | Green and sustainable routes, potential for novel structures | Engineering of metabolic pathways and enzyme discovery. |
Deeper Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental for controlling its chemical transformations and designing new applications.
Tautomerism Studies: The dithiol-dithione tautomerism is a key aspect of the chemistry of 2,3-pyrazinedithiol. researchgate.netacs.org Detailed experimental and computational studies are needed to understand how the methyl group in the 5-position influences this equilibrium in this compound. This understanding is critical as the tautomeric form will dictate its coordination behavior and reactivity.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic structure of intermediates. arxiv.orgnih.govnih.govresearchgate.net Such studies can help in predicting reactivity and designing experiments. For instance, computational investigations can shed light on how π-conjugation order influences the performance of related dyes in solar cells. jmaterenvironsci.com
Kinetic and Isotope Labeling Studies: To gain definitive evidence for proposed reaction mechanisms, kinetic studies and isotope labeling experiments are indispensable. These can help to identify rate-determining steps and the involvement of specific atoms in bond-forming and bond-breaking processes. nih.gov
Exploration of Novel Coordination Geometries and Metal Centers
The dithione moiety of this compound presents excellent potential for the formation of a wide array of coordination complexes with diverse geometries and properties.
Coordination to Lanthanides: The coordination chemistry of dithiolate ligands with lanthanide ions is an area of growing interest. researchgate.netncl.ac.ukmdpi.comescholarship.orggla.ac.uknih.gov Future research should explore the synthesis and characterization of lanthanide complexes with this compound. The unique electronic and magnetic properties of lanthanides could lead to novel luminescent and magnetic materials.
Formation of Coordination Polymers and MOFs: The bifunctional nature of the ligand (N and S donor atoms) makes it an ideal candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.govbendola.cominorgchemres.orgresearchgate.net The methyl group can be used to tune the porosity and dimensionality of these materials.
Heterobimetallic Complexes: The ligand's structure allows for the potential coordination of two different metal centers, leading to the formation of heterobimetallic complexes with potentially interesting catalytic or magnetic properties.
Unusual Coordination Geometries: Systematic studies with a wide range of transition metals could reveal novel coordination geometries. The interplay between the hard nitrogen and soft sulfur donor atoms can lead to complexes with unique stereochemistry.
| Metal Center/Structure | Potential Properties/Applications | Research Focus |
| Lanthanide Complexes | Luminescence, magnetism, catalysis | Synthesis and spectroscopic characterization. |
| Coordination Polymers/MOFs | Gas storage, separation, catalysis | Control of dimensionality and porosity. |
| Heterobimetallic Complexes | Synergistic catalysis, magnetic materials | Stepwise coordination strategies. |
| Novel Coordination Geometries | Fundamental understanding of coordination chemistry | Exploration of the full transition metal series. |
Advanced Materials Design Utilizing its Electronic and Structural Properties
The combination of a redox-active pyrazine ring and sulfur-containing functional groups suggests that this compound could be a valuable building block for advanced materials.
Conductive Materials: Dithiolene-based coordination polymers are known to exhibit interesting electrical properties. acs.org The formation of layered conductive magnets through redox-active coordination chemistry has been demonstrated with pyrazine ligands. nih.gov Investigating the conductivity of metal complexes and coordination polymers of this compound is a promising avenue. The extended π-system and the presence of sulfur atoms could facilitate charge transport.
Magnetic Materials: The pyrazine ligand is known to mediate magnetic interactions between metal centers. researchgate.netresearchgate.netpsu.edu The synthesis of polynuclear complexes with paramagnetic metal ions could lead to new single-molecule magnets or magnetic ordering in the solid state.
Organic Electronics: Pyrazine derivatives are being explored for applications in organic electronics, such as hole transporting layers in solar cells and as components of organic cathode materials. researchgate.netnih.gov The electronic properties of this compound, such as its HOMO/LUMO levels, should be investigated to assess its potential in these applications. Computational studies can play a key role in screening potential candidates. nih.govresearchgate.netjmaterenvironsci.com
Sensors: The ability of the dithione group to bind to heavy metal ions could be exploited in the design of chemical sensors. Changes in the optical or electronic properties of the compound upon coordination could be used for the detection of specific analytes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Methyl-1,4-dihydropyrazine-2,3-dithione and its derivatives?
- Methodology : Solid-phase synthesis using protecting groups (e.g., Pht or Boc) is effective. For example, coupling with diethylenetriamine in DCM under mild conditions (rt, 16 h) followed by deprotection with hydrazine monohydrate yields stable intermediates . Hydrazine hydrate reflux in DMSO is another route for forming dihydropyrazole derivatives, monitored via TLC .
- Key Considerations : Optimize reaction time and solvent polarity to avoid side products.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic parameters (space group, unit cell dimensions). For example, related dithione complexes crystallize in the P2₁/n space group with unit cell parameters a = 25.541 Å, b = 10.3936 Å, c = 10.9012 Å, and β = 92.26° .
- Validation : Cross-validate with spectroscopic data (FT-IR, NMR) and ORTEP-3 for 3D visualization .
Q. What spectroscopic techniques are critical for characterizing the electronic properties of this compound?
- Methodology :
- UV-Vis Spectroscopy : Identify π→π* and charge-transfer transitions. For analogous dithione complexes, metal-to-ligand charge-transfer (MLCT) bands dominate in the visible region .
- NMR : Use - and -NMR to confirm tautomeric forms (dithione vs. dithiolate).
Advanced Research Questions
Q. How do solvation effects influence the electronic structure of this compound complexes?
- Methodology : Employ time-dependent density functional theory (TDDFT) with polarizable continuum models (PCM) to simulate solvatochromism. For the (Me₂Pipdt)Mo(CO)₄ complex, TDDFT-PCM calculations revealed solvent-dependent MLCT transitions, aligning with experimental λmax shifts in polar solvents .
- Data Analysis : Compare computed vertical excitation energies (eV) with experimental UV-Vis spectra to quantify solvent effects.
Q. How can researchers resolve contradictions in crystallographic data for flexible dithione ligands?
- Case Study : Discrepancies in bond lengths or angles may arise from ligand flexibility (e.g., NC(S)C(S)N moieties). Use high-resolution data (≤ 0.8 Å) and SHELXL’s restraints (e.g., DELU, SIMU) to refine dynamic disorder .
- Validation : Cross-check with DFT-optimized gas-phase geometries to distinguish static vs. dynamic disorder .
Q. What computational strategies predict the reactivity of this compound in metal coordination?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity.
- Natural Bond Orbital (NBO) Analysis : Quantify charge delocalization in metal-ligand bonds. For example, Ag⁺ coordination in [Pt(i-Pr₂pipdt)(quinoxdt)]·2AgOTf shows significant charge transfer from sulfur lone pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
